molecular formula C10H18O2 B1241219 4-Decenoic acid CAS No. 26303-90-2

4-Decenoic acid

Cat. No.: B1241219
CAS No.: 26303-90-2
M. Wt: 170.25 g/mol
InChI Key: XKZKQTCECFWKBN-VOTSOKGWSA-N
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Description

4-Decenoic acid, also known as (4Z)-dec-4-enoic acid, is a mono-unsaturated fatty acid with the chemical formula C10H18O2. It is characterized by a ten-carbon chain with a double bond at the fourth carbon position. This compound is relatively rare in nature and is known for its unique properties and applications in various fields.

Biochemical Analysis

Biochemical Properties

4-Decenoic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with enzymes such as acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation of fatty acids. This interaction is crucial for the breakdown of fatty acids into acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, this compound can interact with proteins and other biomolecules, influencing various metabolic pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation. By activating PPARs, this compound can enhance the expression of genes involved in fatty acid oxidation and energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a ligand for PPARs, leading to the activation of these nuclear receptors and subsequent changes in gene expression. Additionally, this compound can inhibit or activate enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenase, thereby influencing metabolic flux and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance fatty acid metabolism and energy production without causing adverse effects. At high doses, this compound may exhibit toxic effects, including oxidative stress and inflammation. These threshold effects highlight the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the β-oxidation of fatty acids. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which are essential for the breakdown of fatty acids into acetyl-CoA. This process is crucial for energy production and metabolic homeostasis. Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments. For example, fatty acid-binding proteins (FABPs) can bind to this compound, aiding its transport to mitochondria and peroxisomes, where it undergoes β-oxidation .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in mitochondria and peroxisomes, where it participates in fatty acid metabolism. The presence of specific targeting signals on this compound or its binding proteins directs it to these organelles, ensuring its proper function and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Decenoic acid can be synthesized through several methods. One common approach involves the selective monoprotection of 1,8-octanediol with acetic anhydride, followed by oxidation, Wittig-Horner reaction, and hydrolysis and acidification . This method yields the product with an overall yield of approximately 80.2%.

Industrial Production Methods: Industrial production of this compound often involves the biocatalytic conversion of decanoic acid using engineered strains of Escherichia coli. The optimization of fermentation conditions, including culture temperature, inoculation amount, and substrate concentration, can significantly enhance the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Decenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and ketones.

    Reduction: Reduction of this compound can yield saturated fatty acids.

    Substitution: It can participate in substitution reactions, particularly at the double bond position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine.

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Decenoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • cis-2-Decenoic acid
  • trans-2-Decenoic acid
  • cis-3-Decenoic acid
  • trans-3-Decenoic acid
  • cis-4-Decenoic acid
  • trans-4-Decenoic acid
  • cis-5-Decenoic acid
  • trans-5-Decenoic acid

Comparison: 4-Decenoic acid is unique due to its specific double bond position and configuration. While other decenoic acids share similar structural features, the position and configuration of the double bond significantly influence their chemical properties and biological activities. For example, cis-2-Decenoic acid is known for its role in biofilm inhibition, whereas trans-2-Decenoic acid is used as a flavoring agent .

Properties

IUPAC Name

dec-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-7H,2-5,8-9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZKQTCECFWKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862066
Record name Dec-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; fruity aroma
Record name 4-Decenoic Acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in oil, soluble (in ethanol)
Record name 4-Decenoic Acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.140-1.160 (20°)
Record name 4-Decenoic Acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

26303-90-2
Record name 4-Decenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26303-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dec-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-decenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-decenoic acid?

A1: The molecular formula of this compound is C10H18O2, and its molecular weight is 170.25 g/mol.

Q2: What are the characteristic spectroscopic data points for this compound?

A2: While specific spectroscopic data is not extensively detailed in the provided research, key features would include:

    Q3: How does this compound relate to medium-chain acyl-CoA dehydrogenase (MCAD) deficiency?

    A3: this compound is a pathognomonic biomarker for MCAD deficiency. [, ] In individuals with this deficiency, this compound accumulates in the plasma due to impaired breakdown of medium-chain fatty acids. [, , ]

    Q4: Does this compound contribute to the pathophysiology of MCAD deficiency?

    A4: Research suggests that this compound may contribute to oxidative stress in the brain. [] In rat brain studies, this compound induced lipid peroxidation, protein oxidative damage, and reduced non-enzymatic antioxidant defenses. []

    Q5: What are the potential antimicrobial properties of this compound?

    A5: this compound and its sodium salt exhibit antiseptic effects against various bacteria, yeast, and mold. [] This effect is more pronounced at lower pH levels. [] Additionally, a derivative, (Z)-13-methyltetra-4-decenoic acid, shows strong inhibition of Gram-positive bacteria by targeting the cell membrane. []

    Q6: What analytical techniques are used to measure this compound levels?

    A6: Gas chromatography-mass spectrometry (GC-MS) is widely employed for the detection and quantification of this compound in various biological samples, including plasma and blood spots. [, , , ]

    Q7: Are there specific challenges in the analytical detection of this compound?

    A7: While GC-MS is a sensitive and specific method, ensuring proper sample preparation, extraction techniques, and the use of appropriate internal standards is crucial for accurate and reliable quantification of this compound. [, ]

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